molecular formula C12H14N2O3S B11014376 N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11014376
M. Wt: 266.32 g/mol
InChI Key: DAKIZACFFOMXOA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic organic compound characterized by its unique benzothiazole structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the benzothiazole and acetamide functional groups suggests it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine.

    Attachment of the Methoxyethyl Group: The final step involves the alkylation of the acetamide derivative with 2-methoxyethyl chloride under basic conditions, such as using sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the benzothiazole ring can yield alcohol derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Compounds with benzothiazole structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile candidate for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring could facilitate binding to these targets, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group may enhance its solubility and reactivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C12H14N2O3S/c1-17-7-6-13-11(15)8-14-12(16)9-4-2-3-5-10(9)18-14/h2-5H,6-8H2,1H3,(H,13,15)

InChI Key

DAKIZACFFOMXOA-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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